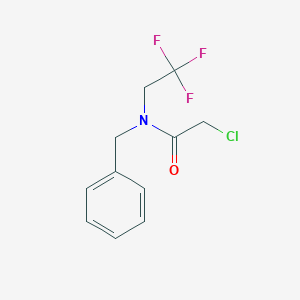
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is a chemical compound with the linear formula C13H16O5 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate” is represented by the linear formula C13H16O5 . Its molecular weight is 252.269 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate” are not well-documented, similar compounds are known to undergo protodeboronation, a type of reaction involving the removal of a boron atom .
作用機序
The compound also contains a dimethoxyphenyl group, which is a structural feature found in many bioactive compounds. For example, compounds containing the dimethoxyphenyl group have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
実験室実験の利点と制限
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, DMHP has some limitations. It is not very water-soluble, which can make it challenging to administer in vivo. Additionally, DMHP has not been extensively studied in humans, and its safety profile is not well-established.
将来の方向性
There are several future directions for research on DMHP. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as an antidepressant and anxiolytic agent. More studies are needed to determine its safety and efficacy in humans. Additionally, DMHP could be investigated for its potential to treat other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
合成法
DMHP can be synthesized using various methods, including the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl acetoacetate followed by the reaction with ethyl chloroformate. Another method involves the reaction of 2,5-dimethoxyphenyl hydrazine with ethyl pyruvate followed by the reaction with ethyl chloroformate. The yield of DMHP using these methods is around 60-70%.
科学的研究の応用
DMHP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has shown promising results as an anti-inflammatory, analgesic, and antipyretic agent. DMHP has also been investigated for its antitumor activity and has shown to inhibit the growth of certain cancer cell lines. Additionally, DMHP has been studied for its potential as an antidepressant and anxiolytic agent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(2,5-dimethoxyphenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate, which is subsequently dehydrated to form the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-(2,5-dimethoxyphenyl)acrylate.", "Step 2: Reaction of ethyl 3-(2,5-dimethoxyphenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate.", "Step 3: Dehydration of ethyl 3-(2,5-dimethoxyphenyl)pyrazolidine-5-carboxylate using a dehydrating agent such as phosphorus oxychloride to form ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate." ] } | |
CAS番号 |
1326810-38-1 |
分子式 |
C14H16N2O4 |
分子量 |
276.292 |
IUPAC名 |
ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-11(15-16-12)10-7-9(18-2)5-6-13(10)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
InChIキー |
KJPMAHJOBSVSMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1)C2=C(C=CC(=C2)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2616588.png)
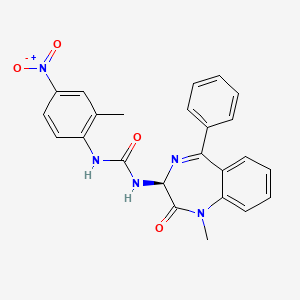
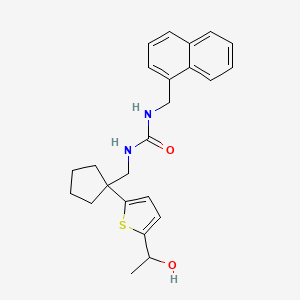
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)
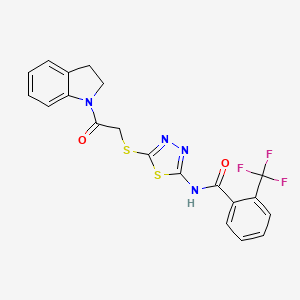



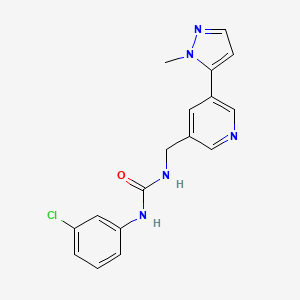
![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)
